REACTION_CXSMILES
|
C([O:8][C:9](=[O:24])[CH2:10][CH2:11][C:12]#[C:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][CH:15]=1)C1C=CC=CC=1.[Li+].[OH-]>>[F:21][C:20]([F:22])([F:23])[C:17]1[CH:16]=[CH:15][C:14]([C:13]#[C:12][CH2:11][CH2:10][C:9]([OH:24])=[O:8])=[CH:19][CH:18]=1 |f:1.2|
|
Name
|
5-(4-trifluoromethyl-phenyl)-pent-4-ynoic acid benzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CCC#CC1=CC=C(C=C1)C(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C#CCCC(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |